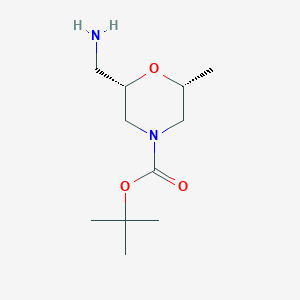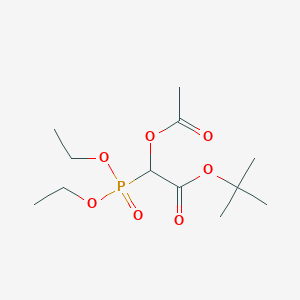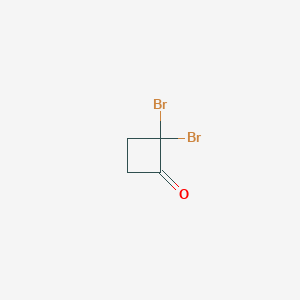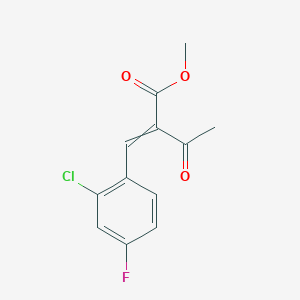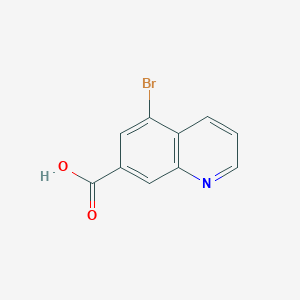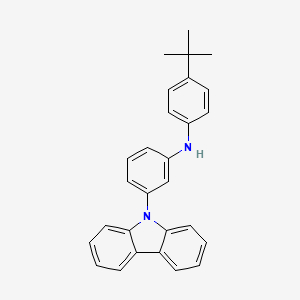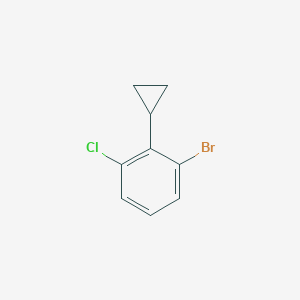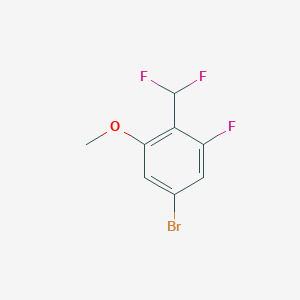![molecular formula C20H24S2Sn2 B8250640 trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
Overview
Description
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C20H24S2Sn2. It is a derivative of naphtho[1,2-b:5,6-b’]dithiophene, which is known for its symmetrical planar structure and high charge mobility. This compound is primarily used in the development of semiconductors and organic electronic devices due to its unique electronic properties .
Preparation Methods
The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .
Chemical Reactions Analysis
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form larger conjugated systems.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Photovoltaic Applications: The compound is used in the development of donor-acceptor conjugated polymers for photovoltaic applications.
Semiconductor Research: It is utilized in the synthesis of semiconductors with high current on/off ratios.
Mechanism of Action
The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .
Comparison with Similar Compounds
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene can be compared to other similar compounds, such as:
Naphtho[1,2-b5,6-b’]dithiophene (NDT): While NDT itself is used in semiconductors, the addition of trimethylstannyl groups in 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene enhances its solubility and processability.
2,7-Bis(trimethylstannyl)naphtho[2,1-b6,5-b’]dithiophene: This compound is another derivative with similar applications in organic electronics and photovoltaics.
These comparisons highlight the unique properties of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene, particularly its enhanced solubility and processability due to the trimethylstannyl groups.
Properties
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


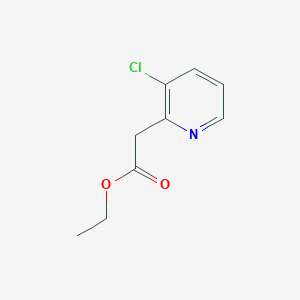
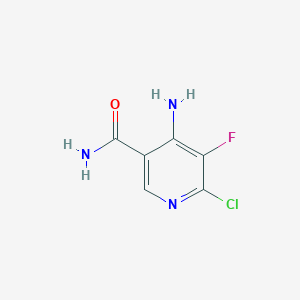

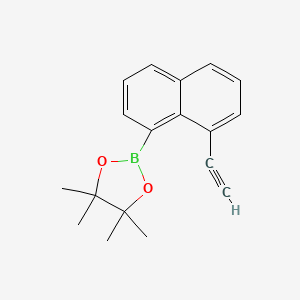
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)
